tert-Butyl N-[2-(piperidin-4-yl)-1,3-thiazol-4-yl]carbamate
Description
tert-Butyl N-[2-(piperidin-4-yl)-1,3-thiazol-4-yl]carbamate (CAS: 1690538-89-6) is a heterocyclic compound featuring a thiazole core substituted with a piperidin-4-yl group at position 2 and a tert-butoxycarbonyl (Boc) carbamate at position 3. Its molecular formula is C₁₃H₂₁N₃O₂S, with a molecular weight of 283.39 g/mol . The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes. This compound is of interest in medicinal chemistry due to the pharmacological relevance of thiazole and piperidine moieties, which are prevalent in kinase inhibitors and central nervous system (CNS) therapeutics .
Properties
Molecular Formula |
C13H21N3O2S |
|---|---|
Molecular Weight |
283.39 g/mol |
IUPAC Name |
tert-butyl N-(2-piperidin-4-yl-1,3-thiazol-4-yl)carbamate |
InChI |
InChI=1S/C13H21N3O2S/c1-13(2,3)18-12(17)16-10-8-19-11(15-10)9-4-6-14-7-5-9/h8-9,14H,4-7H2,1-3H3,(H,16,17) |
InChI Key |
JCQYNKASNROMSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CSC(=N1)C2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Formation of Piperidine Intermediate
- The synthesis often begins with piperidin-4-yl-carbamic acid tert-butyl ester as the key intermediate.
- This intermediate is prepared by protecting the piperidine amine group with a tert-butyl carbamate group, typically using di-tert-butyl dicarbonate (Boc2O) under basic conditions.
- For example, nucleophilic aromatic substitution of tert-butyl piperidin-4-ylcarbamate on halogenated aromatic compounds or nitrobenzene derivatives can yield substituted piperidine intermediates.
Construction of the Thiazole Ring and Coupling
- The thiazole moiety is introduced via coupling reactions involving thiazole derivatives such as 2-bromothiazol-4-yl or 1,3-thiazol-4-yl carbamates.
- Lithiation of tert-butyl thiazol-4-ylcarbamate with lithium bis(trimethylsilyl)amide at low temperatures (-78 °C), followed by reaction with sulfonyl chlorides, has been reported to yield substituted thiazole carbamates in good yields (~58%).
- Coupling of the piperidine intermediate with thiazole derivatives often uses activating agents like hydroxybenzotriazole (HOBt) and N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) in the presence of bases such as diisopropylethylamine (DIPEA).
Reaction Conditions and Purification
Common reaction conditions include:
- Use of bases such as potassium carbonate or cesium carbonate.
- Solvents like DMF or DMSO for nucleophilic substitutions.
- Elevated temperatures around 100–120 °C for efficient reaction progress.
- Inert atmosphere (nitrogen or argon) to prevent oxidation.
- Microwave irradiation has been employed to enhance reaction rates in some steps.
Purification is typically performed by silica gel column chromatography using gradient elution (e.g., 0–75% ethyl acetate in heptanes) to isolate the target compound with high purity.
Summary of Key Synthetic Steps and Yields
Research Discoveries and Notes
- The presence of the thiazole ring enhances binding affinity in biological systems due to hydrogen bonding and π-stacking interactions, making this compound relevant for enzyme inhibition studies.
- The tert-butyl carbamate group serves as a protecting group that can be removed under acidic conditions (e.g., trifluoroacetic acid) if further derivatization is required.
- The choice of base and solvent critically affects the reaction efficiency and yield, with cesium carbonate in DMSO and potassium carbonate in DMF being commonly effective.
- Microwave irradiation has been shown to significantly reduce reaction times in carbamate coupling steps without compromising yield or purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[2-(piperidin-4-yl)-1,3-thiazol-4-yl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted carbamates .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl N-[2-(piperidin-4-yl)-1,3-thiazol-4-yl]carbamate is used as an intermediate in the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development .
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It may be investigated as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical structure allows for the development of products with specific properties and applications .
Mechanism of Action
The mechanism of action of tert-Butyl N-[2-(piperidin-4-yl)-1,3-thiazol-4-yl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Positional Isomer: tert-Butyl N-[2-(piperidin-3-yl)-1,3-thiazol-4-yl]carbamate
- CAS : 1695056-12-2
- Molecular Formula : C₁₃H₂₁N₃O₂S
- Molecular Weight : 283.39 g/mol
- Key Structural Difference : The piperidine substituent is at position 3 instead of 4.
- Implications :
Pyridine-Substituted Analog: Tert-Butyl N-[1-(pyridin-2-yl)piperidin-4-yl]carbamate
- Molecular Formula : C₁₅H₂₃N₃O₂
- Key Structural Difference : A pyridin-2-yl group replaces the thiazole ring.
- Increased polarity due to the nitrogen-rich aromatic system may improve aqueous solubility compared to the thiazole-containing parent compound .
Simplified Thiazole Derivative: tert-Butyl N-(2-methyl-1,3-thiazol-4-yl)carbamate
- CAS : 848472-61-7
- Molecular Formula : C₉H₁₄N₂O₂S
- Molecular Weight : 214.285 g/mol
- Key Structural Difference : A methyl group replaces the piperidin-4-yl substituent.
- Absence of the piperidine moiety diminishes opportunities for interactions with amine-sensitive targets, limiting pharmacological scope .
Pyrimidine-Containing Derivative: tert-Butyl N-[1-(2-methylsulfonyl-6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbamate
- CAS : 2305255-24-5
- Molecular Formula : C₂₁H₂₈N₄O₅S
- Molecular Weight : 448.5 g/mol
- Key Structural Difference: Incorporates a methylsulfonyl-phenoxypyrimidine group.
- Higher molecular weight and complexity may reduce bioavailability but improve target specificity .
Comparative Data Table
| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Potential Applications |
|---|---|---|---|---|
| tert-Butyl N-[2-(piperidin-4-yl)-1,3-thiazol-4-yl]carbamate (1690538-89-6) | C₁₃H₂₁N₃O₂S | 283.39 | Piperidin-4-yl, thiazole | Kinase inhibitors, CNS drugs |
| tert-Butyl N-[2-(piperidin-3-yl)-1,3-thiazol-4-yl]carbamate (1695056-12-2) | C₁₃H₂₁N₃O₂S | 283.39 | Piperidin-3-yl, thiazole | Structural isomer studies |
| Tert-Butyl N-[1-(pyridin-2-yl)piperidin-4-yl]carbamate | C₁₅H₂₃N₃O₂ | 277.36 | Pyridin-2-yl | Hydrogen-bonding therapeutics |
| tert-Butyl N-(2-methyl-1,3-thiazol-4-yl)carbamate (848472-61-7) | C₉H₁₄N₂O₂S | 214.285 | Methyl, thiazole | Simplified synthetic scaffolds |
| tert-Butyl N-[1-(2-methylsulfonyl-6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbamate (2305255-24-5) | C₂₁H₂₈N₄O₅S | 448.5 | Methylsulfonyl-phenoxypyrimidine | Kinase-targeted oncology agents |
Biological Activity
Tert-butyl N-[2-(piperidin-4-yl)-1,3-thiazol-4-yl]carbamate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the piperidine moiety further enhances its pharmacological potential.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives. For instance, compounds similar to this compound have shown significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). These compounds exhibited minimum inhibitory concentrations (MICs) ranging from 0.78 to 3.125 μg/mL, comparable to established antibiotics such as vancomycin and linezolid .
Table 1: Antibacterial Activity of Thiazole Derivatives
| Compound Name | MIC (μg/mL) | Activity Against |
|---|---|---|
| This compound | 0.78 - 3.125 | MRSA, VREfm |
| Vancomycin | 1.0 | MRSA |
| Linezolid | 2.0 | VREfm |
Anticancer Activity
Thiazole derivatives have also been studied for their anticancer properties. Research indicates that compounds containing thiazole rings can induce cytotoxic effects in various cancer cell lines. For example, certain thiazole-based compounds have demonstrated IC50 values lower than those of standard chemotherapeutic agents like doxorubicin . The structure-activity relationship (SAR) studies revealed that modifications to the thiazole ring significantly influenced anticancer activity.
Table 2: Cytotoxicity of Thiazole Compounds
| Compound Name | IC50 (µg/mL) | Cell Line |
|---|---|---|
| This compound | < 10 | Jurkat Cells |
| Doxorubicin | 15 | Jurkat Cells |
| Compound X | < 5 | HT-29 |
The mechanisms underlying the biological activities of thiazole derivatives often involve interactions with specific biological targets. For instance, some studies suggest that these compounds may interact with P-glycoprotein (P-gp), a key player in drug transport and resistance mechanisms in cancer cells. The stimulation of ATPase activity in P-gp by these compounds indicates their potential as modulators in drug resistance .
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of various thiazole derivatives against resistant bacterial strains. The results indicated that certain modifications to the piperidine and thiazole moieties enhanced antibacterial potency without increasing toxicity to mammalian cells .
- Anticancer Potential : In vivo studies demonstrated that a related thiazole compound reduced tumor volume in mouse models without significant side effects. This suggests a promising therapeutic window for further development .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing tert-Butyl N-[2-(piperidin-4-yl)-1,3-thiazol-4-yl]carbamate?
- Methodology : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A primary route involves reacting tert-butyl carbamate with a thiazole derivative substituted with a piperidine moiety. Key steps include:
Coupling Reaction : Use of Pd catalysts (e.g., Pd(OAc)₂) with ligands (e.g., XPhos) in solvents like 1,4-dioxane under inert atmospheres.
Base Selection : Bases such as cesium carbonate or triethylamine facilitate deprotonation and intermediate stabilization.
Purification : Column chromatography or recrystallization ensures high purity (>95%) .
Q. How is the structural integrity of this compound verified in research settings?
- Analytical Techniques :
- NMR Spectroscopy : Confirms the presence of the tert-butyl group (δ ~1.4 ppm for 9H) and the thiazole-proton environment (δ 7.5–8.5 ppm).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₁₃H₂₀N₃O₂S).
- HPLC : Assesses purity (>98%) using reverse-phase C18 columns .
Q. What are the primary biological activities studied for this compound?
- Key Findings :
- Antibacterial Activity : Demonstrated against Gram-positive bacteria (MIC: 2–8 µg/mL) due to thiazole-piperidine synergy.
- Cell-Penetrating Properties : Enhanced by the carbamate group, enabling complexation with peptides for targeted delivery .
Advanced Research Questions
Q. How can researchers design experiments to study structure-activity relationships (SAR) for this compound?
- Experimental Design :
Substituent Variation : Modify the piperidine ring (e.g., fluorination at C-4) or thiazole substituents (e.g., phenyl vs. methyl).
In Vitro Assays : Test derivatives against bacterial strains (e.g., S. aureus) or cancer cell lines (e.g., HeLa).
Computational Modeling : Use DFT calculations to predict binding affinities to target enzymes (e.g., bacterial topoisomerase IV) .
Q. What strategies resolve contradictions in reported biological activity data?
- Case Example : Discrepancies in MIC values may arise from:
- Solvent Effects : DMSO concentration variations (>1% can inhibit bacterial growth).
- Assay Conditions : Adjust pH (6.5–7.5) to mimic physiological environments.
- Analytical Cross-Check : Validate activity with orthogonal methods (e.g., time-kill assays vs. broth microdilution) .
Q. What are the challenges in scaling up multi-step syntheses of this compound?
- Critical Issues :
- Low Intermediate Yields : Optimize reaction temperatures (e.g., 80°C vs. 100°C) to reduce side products.
- Purification Bottlenecks : Replace column chromatography with continuous flow crystallization for industrial-scale production .
Q. How can cross-coupling reactions be optimized for derivatives with enhanced stability?
- Catalytic System Optimization :
- Ligand Screening : Bulky ligands (e.g., SPhos) improve Pd catalyst turnover.
- Solvent Selection : Toluene/water biphasic systems reduce catalyst degradation.
- Microwave-Assisted Synthesis : Reduces reaction time (2h vs. 24h) with comparable yields (75–80%) .
Q. What advanced techniques address analytical challenges in characterizing tautomeric forms?
- Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
